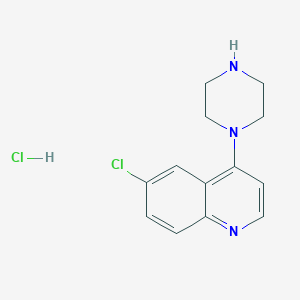
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride
Vue d'ensemble
Description
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride (6-Cl-4-PQHCl) is a synthetic quinoline derivative with a wide range of applications in scientific research. It is widely used in the fields of pharmacology, biochemistry, and physiology due to its unique properties and its ability to act as a receptor agonist.
Applications De Recherche Scientifique
Anticancer Activity
Compounds similar to 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride have been investigated for their potential in inhibiting cancer cell viability. For instance, thiouracil amides derived from related structures have shown efficacy in inhibiting PARP1 catalytic activity and breast cancer cell viability .
Antifungal Properties
Some derivatives of piperazine-substituted quinolines have been tested for antifungal activity. Although not all compounds show activity against certain strains, some display fungicidal activity against specific clinical isolates .
Antibiotic Resistance Research
Piperazine-substituted quinolines have been used in studies to understand antibiotic resistance mechanisms. For example, macrophages resistant to high concentrations of ciprofloxacin were obtained by long-term exposure to progressively increasing concentrations of related compounds .
Chemical Synthesis and Reactivity
The reactivity of chloro-substituted quinolines has been explored for synthesizing various heterocyclic compounds. These reactions often yield products with potential therapeutic applications .
Development of Therapeutic Agents
Quinoline derivatives have been developed as novel classes of therapeutic agents. For example, derivatives have been synthesized starting from similar compounds, indicating the versatility of quinoline structures in drug development .
Antimalarial Activity
Quinoline derivatives, including those with piperazine substitutions, have been synthesized for their antimalarial activity. The synthesis process often involves nucleophilic addition reactions followed by further modifications such as reduction and fluorination .
Each application mentioned above is based on research involving compounds related to 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride or its derivatives. The specific applications for this compound would likely be similar, given its structural and chemical properties.
MDPI - Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4…) MDPI - Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin…) Springer - Pharmacological Characterization of 7-(4-(Piperazin-1-yl…) Springer - Recent investigation on heterocycles with one nitrogen… Springer - Synthesis and therapeutic potential of quinoline derivatives BioInterface Research in Applied Chemistry - Synthesis and Antimalarial Activity of 7-Chloro-4-(4-(2-(Oxo, Hydroxyl…)
Propriétés
IUPAC Name |
6-chloro-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELVSEWROSZPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






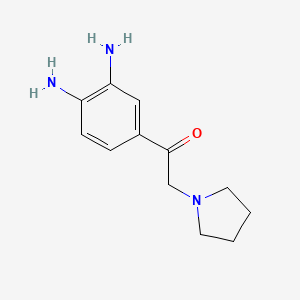
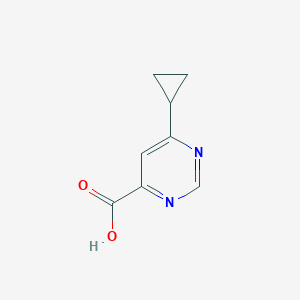
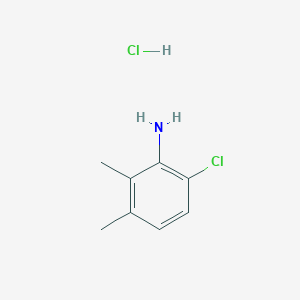
![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)
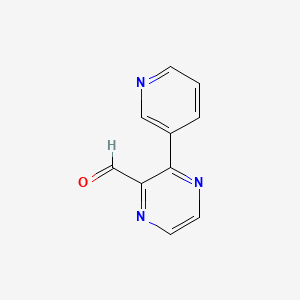


![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)
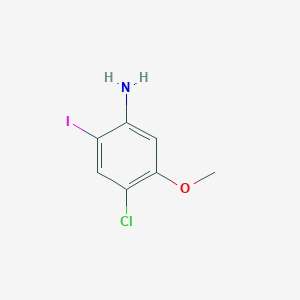
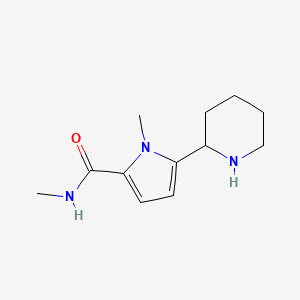
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)